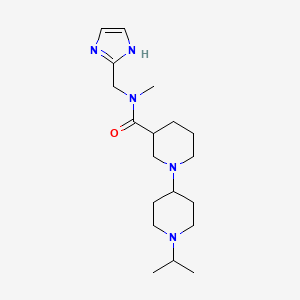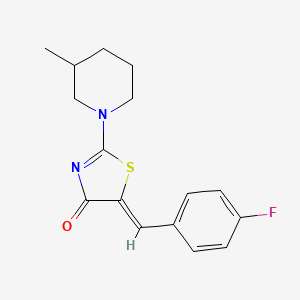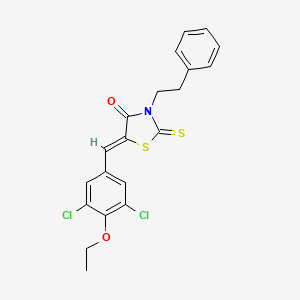![molecular formula C16H18BrN5O B5495593 N-(5-bromo-2-pyridinyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5495593.png)
N-(5-bromo-2-pyridinyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-pyridinyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide, commonly known as BPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPA belongs to the family of piperazine derivatives, which are widely used in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of BPA is not fully understood. However, studies have shown that BPA may exert its therapeutic effects by targeting specific proteins and enzymes involved in various cellular pathways. For instance, BPA has been reported to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
BPA has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that BPA can induce cell cycle arrest and apoptosis in cancer cells. Moreover, BPA has been found to inhibit the migration and invasion of cancer cells. In animal models, BPA has been shown to reduce tumor growth and improve survival rates.
Advantages and Limitations for Lab Experiments
The advantages of using BPA in lab experiments include its high potency and specificity towards certain cellular targets. However, one of the limitations of using BPA is its low solubility in water, which may affect its bioavailability and efficacy. Additionally, BPA may exhibit off-target effects, which may limit its therapeutic applications.
Future Directions
There are several future directions for the research on BPA. One of the potential areas of research is the development of more efficient synthesis methods to improve the yield and purity of BPA. Additionally, the identification of specific cellular targets and pathways involved in the therapeutic effects of BPA may lead to the development of more targeted and effective therapies. Moreover, the investigation of the pharmacokinetics and pharmacodynamics of BPA in vivo may provide valuable insights into its potential clinical applications.
Conclusion
In conclusion, BPA is a chemical compound that has shown significant potential in scientific research for its therapeutic applications. Its anti-cancer and anti-inflammatory properties, as well as its ability to target specific cellular pathways, make it a promising candidate for the development of new therapies. However, further research is needed to fully understand its mechanism of action and potential clinical applications.
Synthesis Methods
The synthesis of BPA involves the reaction of 5-bromo-2-pyridinecarboxylic acid with 1-(2-pyridinyl)piperazine in the presence of a coupling agent, followed by the addition of acetic anhydride to form N-(5-bromo-2-pyridinyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide.
Scientific Research Applications
BPA has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that BPA exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. Additionally, BPA has been found to possess anti-inflammatory properties by suppressing the expression of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN5O/c17-13-4-5-14(19-11-13)20-16(23)12-21-7-9-22(10-8-21)15-3-1-2-6-18-15/h1-6,11H,7-10,12H2,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHKVGBZFKMBGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NC=C(C=C2)Br)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(dimethylamino)sulfonyl]-N-(1-methylcycloheptyl)-4-piperidinecarboxamide](/img/structure/B5495517.png)

![(2-{4-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]-1H-1,2,3-triazol-1-yl}ethyl)amine](/img/structure/B5495527.png)
![6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5495530.png)

![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5495537.png)
![4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5495543.png)
![diethyl 5-[(ethylsulfonyl)amino]isophthalate](/img/structure/B5495560.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5495578.png)
![5-{[1-(5-ethoxy-2-furoyl)piperidin-4-yl]methyl}-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5495592.png)
![2-amino-4-(3-bromophenyl)-5-hydroxy-10-methyl-8-oxo-4H,8H-pyrano[2,3-f]chromene-3-carbonitrile](/img/structure/B5495596.png)


![4-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1-cyclopropyl-2-pyrrolidinone](/img/structure/B5495606.png)